molecular formula C16H13NO2 B1427686 Ethyl 4-(2-cyanophenyl)benzoate CAS No. 501427-88-9

Ethyl 4-(2-cyanophenyl)benzoate

Cat. No.: B1427686
CAS No.: 501427-88-9
M. Wt: 251.28 g/mol
InChI Key: TVVQJLZUDQSXEA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-cyanophenyl)benzoate can be synthesized through a palladium-catalyzed cross-coupling reaction. The general procedure involves the reaction of 2-bromobenzonitrile with 4-ethoxycarbonylphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in N,N-dimethylformamide (DMF) under an inert atmosphere at 100°C. The reaction mixture is then cooled, diluted with water, and the product is extracted with ethyl acetate. The organic layers are dried over magnesium sulfate, concentrated under vacuum, and purified by silica gel column chromatography.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for higher yields and purity, and the process is scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-cyanophenyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 4-(2-cyanophenyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. The cyanophenyl group and ester moiety play crucial roles in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Ethyl 4-(2-cyanophenyl)benzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific ester group and cyanophenyl moiety, which contribute to its distinct chemical behavior and applications .

Properties

IUPAC Name

ethyl 4-(2-cyanophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-19-16(18)13-9-7-12(8-10-13)15-6-4-3-5-14(15)11-17/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVQJLZUDQSXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743088
Record name Ethyl 2'-cyano[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501427-88-9
Record name Ethyl 2'-cyano[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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